REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[C:4]([N:23]2[CH2:28][CH2:27][O:26][CH2:25][CH2:24]2)[S:5][C:6]=1[C:7]1[N:11]2[N:12]=[C:13]([CH3:21])[CH:14]=[C:15]([CH:16]([CH2:19][CH3:20])[CH2:17][CH3:18])[C:10]2=[N:9][C:8]=1[CH3:22].Cl>CC(O)C>[ClH:1].[Cl:1][C:2]1[N:3]=[C:4]([N:23]2[CH2:24][CH2:25][O:26][CH2:27][CH2:28]2)[S:5][C:6]=1[C:7]1[N:11]2[N:12]=[C:13]([CH3:21])[CH:14]=[C:15]([CH:16]([CH2:17][CH3:18])[CH2:19][CH3:20])[C:10]2=[N:9][C:8]=1[CH3:22] |f:3.4|
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Name
|
|
Quantity
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3.73 mL
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Type
|
reactant
|
Smiles
|
Cl
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Name
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N-{4-chloro-5-[8-(1-ethyl-propyl)-2,6-dimethyl-imidazo[1,2-b]pyridazin-3-yl]-thiazol-2-yl}-morpholine
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Quantity
|
18.8 g
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Type
|
reactant
|
Smiles
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ClC=1N=C(SC1C1=C(N=C2N1N=C(C=C2C(CC)CC)C)C)N2CCOCC2
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Name
|
|
Quantity
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225 mL
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Type
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solvent
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Smiles
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CC(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Type
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CUSTOM
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Details
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is stirred at 50° C. on the Buchi for 10 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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resulted
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Type
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ADDITION
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Details
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is added all at once, and the hazy solution
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Type
|
CUSTOM
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Details
|
evaporated to a yellow solid under vacuum
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Type
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ADDITION
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Details
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After 20 minutes at room temperature under vacuum (weight of 20.9 g), acetone (100 mL) is added
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Duration
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20 min
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Type
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STIRRING
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Details
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the resulting yellow slurry is stirred at room temperature for 1 hour
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Duration
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1 h
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Type
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TEMPERATURE
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Details
|
cooled with an ice bath
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Type
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STIRRING
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Details
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stirred for an additional 1 hour
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Duration
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1 h
|
Type
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FILTRATION
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Details
|
The slurry is filtered
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Type
|
WASH
|
Details
|
rinsed with acetone
|
Type
|
CUSTOM
|
Details
|
dried overnight under vacuum at 40° C.
|
Duration
|
8 (± 8) h
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC=1N=C(SC1C1=C(N=C2N1N=C(C=C2C(CC)CC)C)C)N2CCOCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.18 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 187596.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |